
ethyl 2-amino-5-cyano-4-(4-methylphenyl)-6-phenyl-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-PYRAN-3-CARBOXYLICACID, 2-AMINO-5-CYANO-4-(4-METHYLPHENYL)-6-PHENYL-, ETHYL ESTER is a complex organic compound that belongs to the class of pyran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-PYRAN-3-CARBOXYLICACID, 2-AMINO-5-CYANO-4-(4-METHYLPHENYL)-6-PHENYL-, ETHYL ESTER typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with malononitrile in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is crucial to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4H-PYRAN-3-CARBOXYLICACID, 2-AMINO-5-CYANO-4-(4-METHYLPHENYL)-6-PHENYL-, ETHYL ESTER can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
4H-PYRAN-3-CARBOXYLICACID, 2-AMINO-5-CYANO-4-(4-METHYLPHENYL)-6-PHENYL-, ETHYL ESTER has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4H-PYRAN-3-CARBOXYLICACID, 2-AMINO-5-CYANO-4-(4-METHYLPHENYL)-6-PHENYL-, ETHYL ESTER involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4H-PYRAN-3-CARBOXYLICACID, 2-AMINO-5-CYANO-4-(4-METHYLPHENYL)-6-PHENYL-
- 4H-PYRAN-3-CARBOXYLICACID, 2-AMINO-5-CYANO-4-(4-METHYLPHENYL)-6-PHENYL-, METHYL ESTER
Uniqueness
The uniqueness of 4H-PYRAN-3-CARBOXYLICACID, 2-AMINO-5-CYANO-4-(4-METHYLPHENYL)-6-PHENYL-, ETHYL ESTER lies in its specific structural features and functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
66727-78-4 |
|---|---|
Formule moléculaire |
C22H20N2O3 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
ethyl 2-amino-5-cyano-4-(4-methylphenyl)-6-phenyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C22H20N2O3/c1-3-26-22(25)19-18(15-11-9-14(2)10-12-15)17(13-23)20(27-21(19)24)16-7-5-4-6-8-16/h4-12,18H,3,24H2,1-2H3 |
Clé InChI |
VQQOUYSIDIGHJX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)C)C#N)C3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


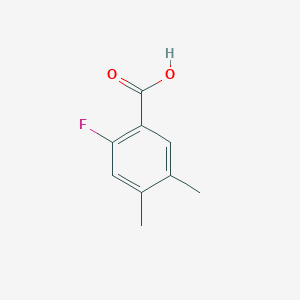
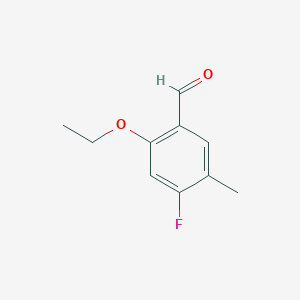
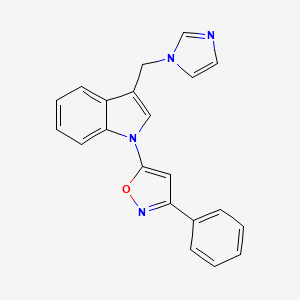
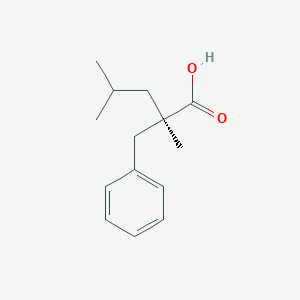


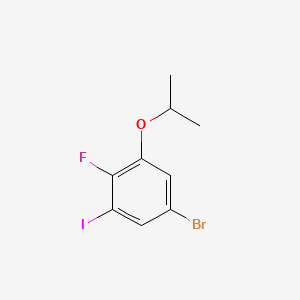
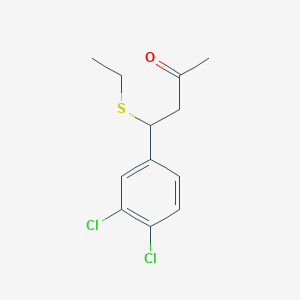
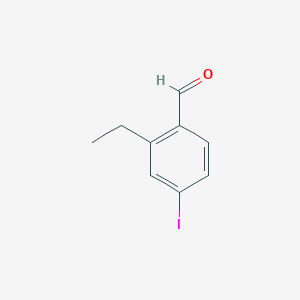

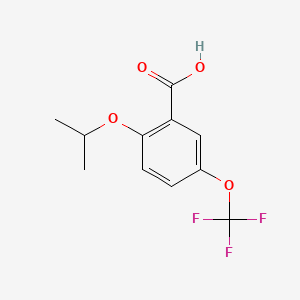
![3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine](/img/structure/B14022252.png)
![1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea](/img/structure/B14022258.png)
![3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14022262.png)
